molecular formula C9H9ClO2 B8741911 (4-Methylphenyl)methyl chloroformate

(4-Methylphenyl)methyl chloroformate

Cat. No.: B8741911
M. Wt: 184.62 g/mol
InChI Key: SHZSTUDDHRIOCR-UHFFFAOYSA-N
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Description

(4-Methylphenyl)methyl chloroformate is an aromatic chloroformate derivative characterized by a methyl-substituted phenyl group attached to the chloroformate functional group. Chloroformates are highly reactive acylating agents used in organic synthesis, pharmaceuticals, and analytical chemistry due to their ability to form esters, carbamates, and carbonates .

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

(4-methylphenyl)methyl carbonochloridate

InChI

InChI=1S/C9H9ClO2/c1-7-2-4-8(5-3-7)6-12-9(10)11/h2-5H,6H2,1H3

InChI Key

SHZSTUDDHRIOCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Methylphenyl)methyl chloroformate can be synthesized by reacting 4-methylbenzyl alcohol with phosgene (COCl2). The reaction typically proceeds as follows: [ \text{4-Methylbenzyl alcohol} + \text{Phosgene} \rightarrow \text{(4-Methylphenyl)methyl chloroformate} + \text{Hydrogen chloride} ] The reaction is carried out under controlled conditions to minimize the production of unwanted by-products .

Industrial Production Methods: In industrial settings, the production of 4-methylbenzyl carbonochloridate involves the use of phosgene gas in excess to ensure complete conversion of the alcohol to the carbonochloridate. The reaction is typically conducted in a solvent such as toluene or dichloromethane to facilitate the separation of the product .

Chemical Reactions Analysis

Types of Reactions: (4-Methylphenyl)methyl chloroformate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Methylphenyl)methyl chloroformate is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

Mechanism of Action

The primary mechanism of action of 4-methylbenzyl carbonochloridate involves the formation of a covalent bond with the amine group of a substrate. This reaction suppresses the nucleophilic and basic properties of the amine, thereby protecting it during subsequent synthetic steps. The protecting group can be removed under acidic or basic conditions to regenerate the free amine .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Physical Properties of Selected Chloroformates

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility in Water
Methyl Chloroformate C₂H₃ClO₂ 94.5 71 1.22 Slightly soluble
Ethyl Chloroformate C₃H₅ClO₂ 108.5 95 1.14 Reacts rapidly
Benzyl Chloroformate C₈H₇ClO₂ 170.6 205 1.22 Low solubility
4-Methoxyphenyl Chloroformate C₈H₇ClO₃ 186.6 220–225 (est.) 1.30 (est.) Insoluble
(4-Methylphenyl)methyl Chloroformate (est.) C₉H₉ClO₂ 184.6 ~200–210 (est.) 1.25–1.30 (est.) Low solubility

Key Observations :

  • Aromatic substituents (e.g., methyl, methoxy) increase molecular weight and boiling points compared to alkyl chloroformates like methyl or ethyl .
  • (4-Methylphenyl)methyl chloroformate’s methyl group likely reduces polarity compared to 4-methoxyphenyl derivatives, affecting solubility and reactivity .
  • Lower chloroformates (methyl, ethyl) hydrolyze rapidly in water, while aromatic derivatives hydrolyze more slowly due to steric and electronic effects .

Chemical Reactivity and Mechanisms

Reaction Pathways :

  • Chloroformates typically undergo nucleophilic acyl substitution via two mechanisms: A-E Mechanism (Association followed by Elimination): Dominant in nucleophilic solvents. Ionization Mechanism: Favored in highly ionizing, non-nucleophilic solvents .
  • Substituent effects: The methyl group in (4-Methylphenyl)methyl chloroformate is electron-donating, which may stabilize intermediates during hydrolysis or acylation reactions, similar to ethyl chloroformate’s α-methyl group . This contrasts with electron-withdrawing groups (e.g., fluoro in 4-fluorophenyl chloroformate), which accelerate hydrolysis by polarizing the carbonyl group .

Hydrolysis Comparison :

  • Methyl chloroformate hydrolyzes in water to release HCl, methanol, and CO₂ .
  • Aromatic chloroformates like (4-Methylphenyl)methyl likely hydrolyze more slowly due to reduced electrophilicity of the carbonyl carbon and steric hindrance from the aromatic ring .

Table 2: Hazard Profiles

Compound Corrosivity Acute Toxicity (LD₅₀, Rat Oral) Key Incompatibilities
Methyl Chloroformate High 60 mg/kg Strong acids/bases, alcohols, oxidizing agents
Ethyl Chloroformate High 50 mg/kg (est.) Similar to methyl
4-Methoxyphenyl Chloroformate Moderate Not reported Alkali metals, ethers
(4-Methylphenyl)methyl Chloroformate (est.) High Likely similar to methyl Strong nucleophiles, moisture

Handling Precautions :

  • All chloroformates require PPE (gloves, goggles), ventilation, and avoidance of moisture.
  • Aromatic derivatives may produce less volatile toxic gases (e.g., HCl) compared to methyl chloroformate but still pose significant inhalation and dermal hazards .

Methyl Chloroformate :

  • Derivatization agent in GC analysis of amino acids .
  • Electrolyte additive in lithium-ion batteries .

Aromatic Chloroformates :

  • 4-Methoxyphenyl : Used in peptide synthesis due to its stability in organic solvents .
  • (4-Methylphenyl)methyl : Likely employed in specialized organic reactions where steric hindrance or electron-donating effects are advantageous.

Market Trends :

  • Methyl chloroformate’s global market is driven by pharmaceutical and agrochemical sectors .

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